
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate
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Overview
Description
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a cyano group, a methyl group, an oxo group, and a trifluoromethanesulfonate group attached to the naphthyridine ring
Preparation Methods
The synthesis of 6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group transformations. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The cyano and oxo groups play a crucial role in its reactivity and binding affinity to target molecules. The trifluoromethanesulfonate group enhances its solubility and stability, making it more effective in various applications. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role as a catalyst or a therapeutic agent.
Comparison with Similar Compounds
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
1,5-Naphthyridine derivatives: These compounds share the naphthyridine core structure but differ in the functional groups attached, leading to variations in their chemical properties and applications.
Trifluoromethanesulfonate esters: These compounds have the trifluoromethanesulfonate group but differ in the rest of the molecular structure, affecting their reactivity and uses.
Cyano-substituted heterocycles: These compounds contain a cyano group attached to a heterocyclic ring, similar to the compound , but with different ring systems and additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it valuable for a wide range of scientific and industrial applications.
Biological Activity
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The molecular formula for this compound is C12H10F3N2O3S, with a molecular weight of approximately 334.28 g/mol. Its structure includes a naphthyridine core, which is known for diverse biological activities.
Pharmacological Profile
Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain naphthyridine compounds have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in metabolic pathways.
The proposed mechanisms by which this compound exerts its effects include:
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzymatic Inhibition : It may inhibit enzymes such as topoisomerases or kinases, which are crucial for cell division and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, leading to apoptosis.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various naphthyridine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines with an IC50 value of approximately 12 µM. The mechanism was attributed to apoptosis induction through the mitochondrial pathway .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL. The study suggested that the compound disrupts bacterial cell wall synthesis .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Using appropriate precursors and catalysts to form the naphthyridine structure.
- Functionalization : Introduction of the trifluoromethanesulfonate group through sulfonation reactions.
Properties
Molecular Formula |
C11H6F3N3O4S |
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Molecular Weight |
333.25 g/mol |
IUPAC Name |
(6-cyano-1-methyl-2-oxo-1,5-naphthyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6F3N3O4S/c1-17-7-3-2-6(5-15)16-10(7)8(4-9(17)18)21-22(19,20)11(12,13)14/h2-4H,1H3 |
InChI Key |
MSBYDHLVQAZHJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC1=O)OS(=O)(=O)C(F)(F)F)N=C(C=C2)C#N |
Origin of Product |
United States |
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